2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6
Overview
Description
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 is an organic compound with the chemical formula C10H14BrNO. It is a deuterated derivative of 2-(4-Bromophenoxy)-N,N-dimethylethylamine, where the hydrogen atoms are replaced by deuterium. This compound is commonly used as a reagent and intermediate in organic synthesis reactions .
Mechanism of Action
Target of Action
Related compounds such as 2-(4-bromophenoxy)acetohydrazide have been shown to interact with metal ions like ni(ii) to form coordination compounds
Mode of Action
It’s worth noting that related compounds, such as 2-(4-bromophenoxy)acetohydrazide, have been shown to form coordination compounds with ni(ii) ions . The compound acts as a bidentate ligand, coordinating through the carbonyl oxygen atom and the amine nitrogen . This could potentially influence the activity of metal-dependent enzymes or other biological processes.
Preparation Methods
The preparation of 2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 typically involves the following steps:
Reacting N,N-dimethylethylamine with 4-bromophenol: This reaction generates 2-(4-Bromophenoxy)-N,N-dimethylethylamine.
Deuteration: The hydrogen atoms in the compound are replaced by deuterium through a deuteration process.
Chemical Reactions Analysis
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various functional molecular compounds.
Biology: The compound is utilized in biochemical studies to investigate molecular interactions and pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of pesticides and other industrial chemicals.
Comparison with Similar Compounds
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 can be compared with other similar compounds, such as:
2-(4-Bromophenoxy)ethanol: This compound has a similar structure but lacks the dimethylamino group.
4-Bromophenol: This compound is a simpler derivative with a hydroxyl group instead of the dimethylaminoethyl group.
2-(4-Bromophenoxy)tetrahydropyran: This compound contains a tetrahydropyran ring and is used as a pharmaceutical intermediate.
The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in certain research applications, such as tracing molecular pathways and studying reaction mechanisms .
Biological Activity
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6, also known as 2-(4-Bromophenoxy)-N,N-dideuterodimethylamine, is a deuterated compound primarily recognized for its role as an intermediate in the synthesis of Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in breast cancer treatment. This article delves into the biological activity of this compound, emphasizing its pharmacokinetic properties, metabolic pathways, and potential applications in scientific research.
The compound's structure features a bromophenoxy group attached to a dimethylamine moiety, with the "-d6" suffix indicating the presence of six deuterium atoms. This isotopic labeling enhances the compound's utility in biological studies by allowing researchers to trace its metabolic fate more accurately.
Synthesis Overview:
- Starting Materials: Typically synthesized from 4-bromophenol and N,N-dimethylethylenediamine.
- Key Reaction Steps:
- Formation of the bromophenoxy linkage.
- Introduction of deuterium via exchange reactions or specific synthesis techniques.
Metabolic Pathways
Research indicates that this compound serves as a valuable tool for studying the metabolic pathways of Tamoxifen. The deuterated form allows for enhanced tracking within biological systems, providing insights into:
- Absorption and Distribution: Understanding how the drug is absorbed into systemic circulation.
- Metabolism: Identifying metabolic products and pathways using techniques such as mass spectrometry.
- Excretion: Tracing how the compound is eliminated from the body.
Pharmacokinetics
The pharmacokinetic profile of this compound is closely related to that of Tamoxifen. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | Varies (dependent on formulation) |
Volume of distribution | Extensive |
Clearance | Moderate |
These parameters are crucial for optimizing dosing regimens in therapeutic settings.
Biological Mechanisms
While this compound itself may not exhibit significant biological activity independently, it plays a critical role in understanding the mechanisms by which Tamoxifen operates. Tamoxifen acts by:
- Binding to Estrogen Receptors: Modulating estrogen activity in target tissues.
- Influencing Gene Expression: Affecting transcriptional activity associated with cancer cell proliferation.
Case Studies and Research Findings
-
Tamoxifen Metabolism Study:
A study utilizing this compound demonstrated its effectiveness in tracing Tamoxifen metabolism in vivo. Researchers found that the labeled compound provided clear insights into the formation of active metabolites, which are essential for its therapeutic efficacy . -
Interaction Studies:
Investigations into drug-drug interactions involving Tamoxifen have highlighted how this compound can be used to assess binding affinities with various proteins involved in cancer pathways. These studies are vital for understanding potential adverse effects when combined with other treatments . -
Pharmacokinetic Modeling:
The incorporation of deuterated compounds like this compound into pharmacokinetic models has improved predictions regarding drug behavior in clinical settings, aiding in personalized medicine approaches .
Properties
IUPAC Name |
2-(4-bromophenoxy)-N,N-bis(trideuteriomethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVOYJFCKMYLHQ-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)Br)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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